molecular formula C18H23N3O4S B2538486 ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate CAS No. 469876-41-3

ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate

Cat. No. B2538486
CAS RN: 469876-41-3
M. Wt: 377.46
InChI Key: YBUYHRRKRQILKP-VHEBQXMUSA-N
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Description

The compound of interest, ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate, is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiazolidine core, which is a heterocyclic compound containing sulfur and nitrogen, and is known for its presence in various biologically active compounds. The molecule also includes an ethylimino group and a benzoate ester, which may contribute to its chemical reactivity and potential interaction with biological targets.

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been reported using different methods. For instance, a one-pot, three-component microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives was achieved by reacting 2-aminobenzothiazole derivatives with pyridine 2-aldehyde and ethyl acetoacetate, using PdCl2 as a catalyst under solvent-free conditions . Another approach involved the preparation of 2-aryl-4-(ethoxycarbonyl)thiazolidines from α-amino acid ethyl esters containing mercapto groups in the β-position by fusion with aromatic aldehydes . These methods emphasize operational simplicity, high atom economy, and environmentally benign conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, ESI-MS, and single-crystal X-ray analysis . Theoretical studies, including Ab Initio Hartree Fock and Density Functional Theory methods, have been used to calculate vibrational frequencies and geometric parameters, which are then compared with experimental data to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For example, they can be dehydrogenated to form thiazoles , interact with p-nitrobenzaldehyde and piperidine to form Mannich bases, and undergo acetylation followed by cyclization to yield bicyclic compounds . Additionally, thiazolidine derivatives can be used as intermediates in multicomponent reactions to synthesize novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and reactivity towards various reagents. The presence of the ethylimino group and benzoate ester in the compound of interest suggests that it may have unique solubility characteristics and reactivity profiles, which could be explored in further studies.

Scientific Research Applications

Efficient Synthesis Using OxymaPure/DIC

A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of α-ketoamide derivatives, showing its superiority over traditional methods in terms of purity and yield. This innovative approach facilitated the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, highlighting its utility in creating novel organic compounds (El‐Faham et al., 2013).

Heterocyclic Compound Synthesis

Another area of application involves the synthesis of heterocyclic systems. Selič et al. (1997) explored the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other derivatives, employing methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and related compounds. This work underscores the versatility of similar ethyl derivatives in constructing complex heterocyclic frameworks with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).

Novel Pyrrolo[2,1-b]thiazol-3-one Derivatives

Tverdokhlebov et al. (2005) reported on the synthesis of ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and their reactivity with substituted benzaldehydes, leading to the formation of 5-arylmethylidene derivatives. These compounds were further transformed into 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles, expanding the scope of thiazolidin-based derivatives in synthesizing biologically relevant heterocycles (Tverdokhlebov et al., 2005).

Antimicrobial Activity of Quinazolines

Desai et al. (2007) synthesized new quinazoline derivatives, showcasing their potential as antimicrobial agents. This research highlights the importance of ethyl derivatives in the development of compounds with significant biological applications, further emphasizing the role of ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate and related structures in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

ethyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-4-19-18-21(5-2)16(23)14(26-18)11-15(22)20-13-10-8-7-9-12(13)17(24)25-6-3/h7-10,14H,4-6,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUYHRRKRQILKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C(=O)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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